Cas no 1185302-97-9 (4-(Pyrimidin-5-yl)morpholine-2-carboxylic acid)

4-(Pyrimidin-5-yl)morpholine-2-carboxylic acid is a heterocyclic compound featuring both pyrimidine and morpholine moieties, offering versatile reactivity for pharmaceutical and agrochemical applications. Its bifunctional structure, combining a carboxylic acid group with a nitrogen-rich aromatic system, makes it a valuable intermediate in medicinal chemistry, particularly for designing kinase inhibitors and other bioactive molecules. The morpholine ring enhances solubility and metabolic stability, while the pyrimidine core provides a rigid scaffold for molecular interactions. This compound is well-suited for cross-coupling reactions, amide formations, and further derivatization, enabling precise structural modifications for targeted drug discovery and development. High purity and consistent quality ensure reliable performance in synthetic applications.
4-(Pyrimidin-5-yl)morpholine-2-carboxylic acid structure
1185302-97-9 structure
Product Name:4-(Pyrimidin-5-yl)morpholine-2-carboxylic acid
CAS No:1185302-97-9
MF:C9H11N3O3
MW:209.201941728592
CID:1090525
PubChem ID:46737151
Update Time:2025-06-23

4-(Pyrimidin-5-yl)morpholine-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 4-(Pyrimidin-5-yl)morpholine-2-carboxylic acid
    • 4-(5-Pyrimidinyl)-2-morpholinecarboxylic acid
    • 4-pyrimidin-5-ylmorpholine-2-carboxylic acid
    • CS-0338943
    • 1185302-97-9
    • CCG-210175
    • AKOS015921503
    • 4-(Pyrimidin-5-yl)morpholine-2-carboxylicacid
    • DTXSID001251965
    • Inchi: 1S/C9H11N3O3/c13-9(14)8-5-12(1-2-15-8)7-3-10-6-11-4-7/h3-4,6,8H,1-2,5H2,(H,13,14)
    • InChI Key: OQWAZEZVAGPQHZ-UHFFFAOYSA-N
    • SMILES: O1CCN(C2=CN=CN=C2)CC1C(=O)O

Computed Properties

  • Exact Mass: 209.08004122g/mol
  • Monoisotopic Mass: 209.08004122g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 231
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.4
  • Topological Polar Surface Area: 75.6Ų

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Additional information on 4-(Pyrimidin-5-yl)morpholine-2-carboxylic acid

Introduction to 4-(Pyrimidin-5-yl)morpholine-2-carboxylic acid (CAS No. 1185302-97-9)

4-(Pyrimidin-5-yl)morpholine-2-carboxylic acid, with the CAS number 1185302-97-9, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a pyrimidine ring and a morpholine moiety, making it a valuable scaffold for the development of novel therapeutic agents.

The chemical structure of 4-(pyrimidin-5-yl)morpholine-2-carboxylic acid consists of a pyrimidine ring fused to a morpholine ring, with a carboxylic acid group attached to the morpholine ring. This combination of functional groups provides a rich platform for chemical modifications and derivatization, enabling researchers to explore a wide range of biological activities and pharmacological properties.

Recent studies have highlighted the potential of 4-(pyrimidin-5-yl)morpholine-2-carboxylic acid in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that derivatives of this compound exhibit potent anti-inflammatory and anti-cancer activities. The pyrimidine moiety is known to interact with key biological targets such as kinases and receptors, while the morpholine ring can enhance solubility and bioavailability, making it an attractive candidate for drug development.

In the context of anti-inflammatory research, 4-(pyrimidin-5-yl)morpholine-2-carboxylic acid has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This property is particularly relevant in the treatment of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The ability to modulate cytokine production without causing significant side effects makes this compound a promising lead for further investigation.

Moreover, studies in oncology have demonstrated that 4-(pyrimidin-5-yl)morpholine-2-carboxylic acid derivatives can selectively target cancer cells by disrupting key signaling pathways involved in cell proliferation and survival. For example, one derivative was shown to inhibit the PI3K/AKT/mTOR pathway, which is frequently dysregulated in various types of cancer. This selective targeting mechanism may reduce toxicity and improve therapeutic outcomes compared to traditional chemotherapeutic agents.

The synthetic accessibility of 4-(pyrimidin-5-yl)morpholine-2-carboxylic acid is another factor contributing to its appeal in drug discovery. Several efficient synthetic routes have been developed, allowing for the rapid generation of diverse analogs for biological evaluation. These synthetic methods typically involve coupling reactions between pyrimidine derivatives and morpholine carboxylic acids, followed by optimization steps to enhance yield and purity.

In addition to its therapeutic potential, 4-(pyrimidin-5-yl)morpholine-2-carboxylic acid has also been explored as a tool compound in chemical biology. Its ability to modulate specific biological pathways makes it useful for studying disease mechanisms and validating new drug targets. For instance, researchers have used this compound to investigate the role of certain kinases in cellular processes such as apoptosis and autophagy.

The pharmacokinetic properties of 4-(pyrimidin-5-yl)morpholine-2-carboxylic acid are an important consideration for its development as a therapeutic agent. Studies have shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Its good oral bioavailability and low toxicity profile make it suitable for both preclinical and clinical testing.

Clinical trials involving 4-(pyrimidin-5-yl)morpholine-2-carboxylic acid derivatives are currently underway to evaluate their safety and efficacy in human subjects. Early results from phase I trials have been encouraging, with no significant adverse effects reported at therapeutic doses. These findings support further advancement into later-stage clinical trials.

In conclusion, 4-(pyrimidin-5-yl)morpholine-2-carboxylic acid (CAS No. 1185302-97-9) represents a promising compound with broad applications in medicinal chemistry and pharmaceutical research. Its unique structural features, combined with its potential therapeutic benefits and favorable pharmacokinetic properties, make it an attractive candidate for the development of novel drugs targeting inflammatory diseases and cancer. Ongoing research continues to uncover new insights into its biological activities and mechanisms of action, paving the way for future innovations in drug discovery.

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